molecular formula C11H15N5O B4421362 6-(2,6-dimethylmorpholin-4-yl)-9H-purine

6-(2,6-dimethylmorpholin-4-yl)-9H-purine

Cat. No.: B4421362
M. Wt: 233.27 g/mol
InChI Key: IIHBCXMAJDUMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-dimethylmorpholin-4-yl)-9H-purine is a synthetically designed small molecule belonging to the class of 6-alkylaminopurines, which are compounds of significant interest in medicinal chemistry and oncology research . Purine derivatives are extensively investigated for their potent biological activities, particularly as inhibitors of key protein kinases involved in cancer cell proliferation and survival pathways . The structural motif of a purine core substituted with a morpholine derivative, as found in this compound, is a common and pharmacologically privileged scaffold in the development of targeted anticancer agents . This compound is characterized by its molecular formula and features a purine ring system linked to a 2,6-dimethylmorpholino group. Its exact molecular weight and mono-isotopic mass can be determined via analytical techniques. Researchers value this compound for its potential application in studying enzyme inhibition mechanisms, specifically its role as a putative kinase inhibitor. Kinase inhibition is a cornerstone strategy for developing new therapeutic agents, and purine-based compounds have shown promising activity in preclinical studies against various tumor cell lines, including colorectal adenocarcinoma, mammary carcinoma, and hepatocellular carcinoma . The presence of the 2,6-dimethylmorpholino group may influence the compound's selectivity and binding affinity towards specific kinase targets, such as the serine/threonine-protein kinase Chk1, a known target of related morpholino-purine compounds which plays a critical role in checkpoint-mediated cell cycle arrest and DNA damage repair . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,6-dimethyl-4-(7H-purin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7-3-16(4-8(2)17-7)11-9-10(13-5-12-9)14-6-15-11/h5-8H,3-4H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBCXMAJDUMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Morpholine/Piperazine Substituents

6-(4-Morpholinyl)-9H-Purine
  • Structure : Differs by lacking methyl groups on the morpholine ring.
  • Properties : Lower logP (predicted ~1.2) compared to the dimethyl analog due to reduced hydrophobicity.
  • Applications : Acts as a kinase inhibitor scaffold (e.g., serine/threonine-protein kinase Chk1) .
  • Key Contrast : The absence of methyl groups likely reduces metabolic stability and membrane permeability compared to 6-(2,6-dimethylmorpholin-4-yl)-9H-purine.
6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-Purine
  • Structure : Replaces morpholine with a pyrimidine-piperazine group.
  • Properties : Higher molecular weight (282.31 g/mol) and polar surface area (67.68 Ų) due to the pyrimidine moiety.
9-Pentyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-Purine (4l)
  • Structure : Combines piperazine and trifluoromethoxy phenyl groups.
  • Activity : Exhibits antitumor activity (IC₅₀ values in micromolar range) via kinase inhibition .
  • Key Contrast : The dimethylmorpholine group in the target compound may offer a different selectivity profile due to reduced π-π stacking (vs. aromatic substituents) and altered hydrogen-bonding capacity.

Analogues with Aryl/Functionalized Substituents

6-(4-Phenoxyphenyl)-9H-Purine (Compound 9)
  • Structure: Features a phenoxyphenyl group at C4.
  • Activity : Potent cytotoxic activity (IC₅₀ = 5.4 μM in Huh7 liver cancer cells), outperforming 5-FU .
6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-Purine (29)
  • Structure : Includes a piperazine-acetyl group and dual chlorophenyl substituents.
  • Properties : High yield (78%) and purity (>95% HPLC), with a melting point of 189–190°C .
  • Key Contrast : The acetylpiperazine group improves metabolic stability compared to morpholine derivatives but may reduce blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(2,6-dimethylmorpholin-4-yl)-9H-purine, and how can regioselectivity be controlled during alkylation?

  • Methodological Answer : The synthesis typically involves regioselective alkylation of purine precursors. For example, alkylation at the 9-position can be achieved using potassium carbonate in dimethylformamide (DMF) with alkyl halides under reflux . To control regioselectivity, steric and electronic factors are optimized by selecting appropriate bases (e.g., K₂CO₃) and solvents. Chromatographic purification (e.g., silica gel column chromatography with EtOAc/hexane gradients) ensures high purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns, while mass spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds is used for quality control. For example, ESI+ MS and multi-nuclear NMR were employed to validate structures of analogous purine derivatives .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents, with stability assessed via accelerated degradation studies (e.g., exposure to heat, light, or varying pH). UV-Vis spectroscopy and HPLC track decomposition over time, as demonstrated in studies of similar purine analogs .

Advanced Research Questions

Q. What strategies are effective for modifying the morpholinyl or purine moieties to enhance biological activity?

  • Methodological Answer : Structural modifications often involve Suzuki-Miyaura cross-coupling to introduce aryl groups or acylpiperazine substitutions at the 6-position. For instance, palladium catalysts (e.g., Pd(Ph₃)₄) and boronic acids enable diversification, while trifluoroacetyl or methoxypropanoyl groups improve pharmacokinetic profiles . Activity trends are mapped using dose-response assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Q. How can conflicting data on biological activity (e.g., antiviral vs. anti-inflammatory effects) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, concentrations). Researchers should:

  • Replicate experiments under standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays).
  • Apply computational modeling to identify off-target interactions .

Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer : Integrate in vitro and in silico approaches:

  • Target Identification : Chemoproteomics (e.g., affinity chromatography with tagged compounds) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling .
  • Theoretical Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like phosphodiesterases or kinases .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for diversifying substituents .
  • Characterization : Combine NMR, MS, and HPLC for robust structural validation .
  • Biological Studies : Use tiered assays (binding → functional → in vivo) to mitigate data contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dimethylmorpholin-4-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(2,6-dimethylmorpholin-4-yl)-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.